(S)-3-Methylheptane
Overview
Description
(S)-3-Methylheptane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound consists of a heptane backbone with a methyl group attached to the third carbon atom. The “(S)” denotes the specific stereoisomer of the compound, indicating its spatial configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Methylheptane can be synthesized through various methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an appropriate alkyl halide. For example, reacting 3-methylhexylmagnesium bromide with ethyl iodide under anhydrous conditions can yield this compound.
Hydrogenation: Another method involves the hydrogenation of 3-methylheptene using a suitable catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. The use of high-pressure hydrogen gas and metal catalysts ensures efficient conversion of alkenes to alkanes.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methylheptane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield simpler alkanes.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
(S)-3-Methylheptane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in stereochemical studies and chiral synthesis.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-Methylheptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
®-3-Methylheptane: The enantiomer of (S)-3-Methylheptane, differing only in its spatial configuration.
3-Methylhexane: A structural isomer with a different carbon chain arrangement.
2-Methylheptane: Another structural isomer with the methyl group attached to the second carbon atom.
Uniqueness: this compound’s uniqueness lies in its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and structural isomers. This makes it valuable in stereochemical studies and applications requiring precise molecular interactions.
Properties
IUPAC Name |
(3S)-3-methylheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUFBWHERIJIH-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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